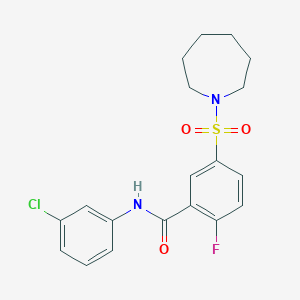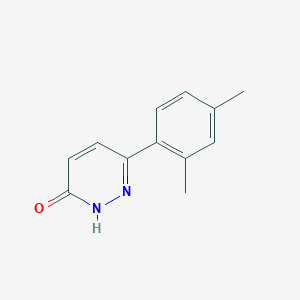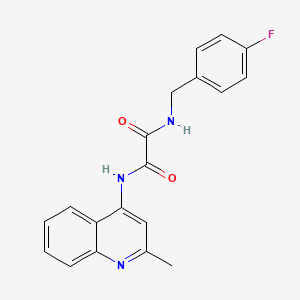
N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorobenzyl group and a methylquinolinyl group linked by an oxalamide moiety, which contributes to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 2-methylquinoline-4-carboxylic acid under specific conditions. The reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the oxalamide linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include quinoline N-oxide derivatives, reduced amine derivatives, and substituted fluorobenzyl compounds .
科学研究应用
N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound has shown potential as a probe for studying biological pathways and interactions.
Industry: It is used in the development of advanced materials and as a precursor for functionalized polymers.
作用机制
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with specific molecular targets, such as extracellular signal-regulated kinases (ERK1/2). The compound inhibits the MAP kinase pathway, which is crucial for cell proliferation and survival, thereby exerting its antineoplastic effects .
相似化合物的比较
Similar Compounds
- N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
- N1-(4-bromobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
- N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
Uniqueness
Compared to similar compounds, N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide exhibits unique properties due to the presence of the fluorine atom, which enhances its reactivity and potential biological activity. The fluorine atom can influence the compound’s electronic properties, making it a valuable candidate for further research and development .
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-12-10-17(15-4-2-3-5-16(15)22-12)23-19(25)18(24)21-11-13-6-8-14(20)9-7-13/h2-10H,11H2,1H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYTZOPUZCHKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B2642162.png)
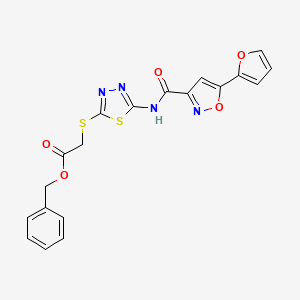
![N'-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2642165.png)
![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2642166.png)
![7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2642167.png)
![2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl benzoate](/img/structure/B2642170.png)
![[3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B2642171.png)
![3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride](/img/structure/B2642172.png)
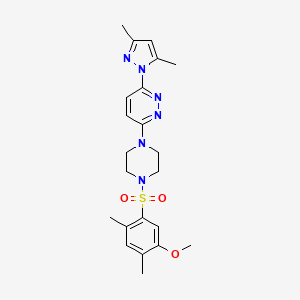
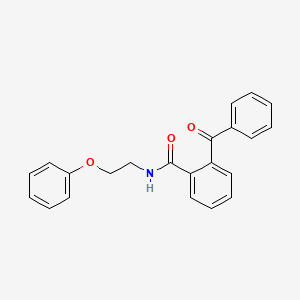
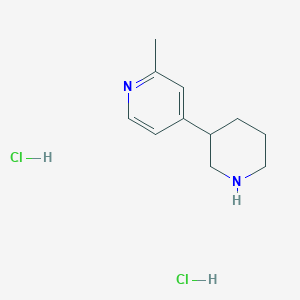
![Ethyl 2-({3-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2642180.png)
